Ailantinol F

描述

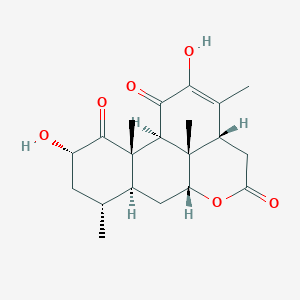

Ailantinol F is a C₁₉-quassinoid (class F) isolated from the invasive tree Ailanthus altissima (Mill.) Swingle (Simaroubaceae). First identified in 2003 by Tamura et al., it is part of a broader family of quassinoids characterized by a tetracyclic or pentacyclic scaffold with high oxidation states . Structurally, this compound (C₂₀H₂₆O₆, MW 362.43) features a hemiacetal moiety at C-11 and lacks the α-CH₃ group at C-13, a common feature in many quassinoids . It is isolated primarily from the aerial parts of A. altissima and has demonstrated antitumor and antioxidant activities in pharmacological studies .

属性

分子式 |

C20H26O6 |

|---|---|

分子量 |

362.4 g/mol |

IUPAC 名称 |

(1S,2S,4S,6R,7S,9R,13R,17S)-4,15-dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione |

InChI |

InChI=1S/C20H26O6/c1-8-5-12(21)18(25)20(4)10(8)6-13-19(3)11(7-14(22)26-13)9(2)15(23)16(24)17(19)20/h8,10-13,17,21,23H,5-7H2,1-4H3/t8-,10+,11+,12+,13-,17+,19-,20+/m1/s1 |

InChI 键 |

KSVXQRSKFJWVOH-QCLZPWDHSA-N |

手性 SMILES |

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)O)C)C)O |

规范 SMILES |

CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)O)C)C)O |

同义词 |

ailantinol F |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features

Quassinoids are classified into C₁₈, C₁₉, and C₂₀ subtypes based on their carbon skeletons. Ailantinol F belongs to the C₁₉-quassinoid subclass (class F), sharing structural motifs with compounds such as Ailantinol E, G, Ailanquassin A, and shinjulactones. Key structural distinctions include:

Key Observations :

- C-13 Modifications: this compound and Ailanquassin A both lack the α-CH₃ group at C-13, unlike Ailantinol E. This substitution may influence their bioactivity profiles .

- Oxidation Patterns: Ailantinol G’s oxide bridge at C-13/C-20 contrasts with this compound’s simpler exocyclic double bond, suggesting divergent synthetic pathways .

Pharmacological Activities

Antitumor Activity

- Ailantinol E: Shows stronger EBV-EA inhibition (IC₅₀: 1.8 μM) but weaker NO suppression compared to this compound .

- Ailanquassin A : Demonstrates cytotoxicity against leukemia cells (IC₅₀: 0.5 μM) due to its exocyclic double bond enhancing membrane permeability .

Antioxidant Activity

- This compound and E exhibit comparable free radical scavenging activity (EC₅₀: 12–15 μM), attributed to their hydroxyl and carbonyl groups .

常见问题

Basic: What methodologies are recommended for isolating Ailantinol F from natural sources?

Answer:

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex) and HPLC for purification. Key steps include:

- Optimized solvent systems : Use polarity gradients to separate this compound from co-eluting compounds .

- Purity validation : Combine TLC with UV/fluorescence detection and LC-MS to confirm molecular weight and homogeneity .

- Yield documentation : Report mass balance and recovery rates at each step to ensure reproducibility .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

Contradictions often arise from variability in experimental design. Mitigation strategies include:

- Standardized bioassays : Use positive/negative controls and replicate experiments (n ≥ 3) to minimize false positives/negatives .

- Dose-response validation : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values and assess potency thresholds .

- Meta-analysis : Compare raw datasets (e.g., via ANOVA or mixed-effects models) to identify confounding factors like cell line heterogeneity or solvent toxicity .

Basic: What spectroscopic techniques are essential for characterizing this compound’s molecular structure?

Answer:

A multi-technique approach is critical:

- NMR spectroscopy : ¹H/¹³C NMR for carbon skeleton elucidation; 2D techniques (COSY, HSQC) to resolve stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula; tandem MS (MS/MS) for fragmentation patterns .

- X-ray crystallography : For absolute configuration determination if crystals are obtainable .

Advanced: What strategies optimize the synthetic yield of this compound while maintaining stereochemical integrity?

Answer:

Stereoselective synthesis requires:

- Catalyst screening : Test chiral catalysts (e.g., organocatalysts or metal-ligand complexes) in asymmetric reactions; quantify enantiomeric excess (ee) via chiral HPLC .

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions (temperature, solvent) dynamically .

- Scale-up protocols : Apply QbD (Quality by Design) principles to identify critical process parameters (CPPs) affecting purity and yield .

Basic: How should researchers design in vitro assays to evaluate this compound’s antioxidant activity?

Answer:

Robust assays include:

- DPPH/ABTS radical scavenging : Measure IC₅₀ values with ascorbic acid as a positive control; account for solvent interference (e.g., DMSO quenching radicals) .

- Cellular ROS detection : Use fluorescent probes (e.g., DCFH-DA) in relevant cell lines (e.g., HepG2), normalizing to viability assays (MTT/XTT) .

- Data presentation : Report means ± SD and use non-parametric tests (e.g., Mann-Whitney U) if data are non-normal .

Advanced: How can computational methods enhance the study of this compound’s mechanism of action?

Answer:

Integrate computational and experimental workflows:

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina; validate hits with SPR (surface plasmon resonance) .

- MD simulations : Run 100+ ns simulations to assess binding stability and conformational changes .

- Network pharmacology : Build protein interaction networks (e.g., via STRING) to identify off-target effects or synergistic pathways .

Basic: What statistical approaches are critical for analyzing this compound’s pharmacokinetic data?

Answer:

Key methods include:

- Non-compartmental analysis (NCA) : Calculate AUC, Cₘₐₓ, Tₘₐₓ, and half-life using software like Phoenix WinNonlin .

- Compartmental modeling : Fit data to one-/two-compartment models to estimate absorption/distribution rates .

- Bioavailability correction : Normalize oral vs. intravenous AUC values to account for first-pass metabolism .

Advanced: How should researchers address discrepancies in this compound’s toxicity profiles between in vitro and in vivo models?

Answer:

Discrepancies often stem from metabolic differences. Solutions include:

- Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites and compare their toxicity .

- Interspecies scaling : Apply allometric models to extrapolate in vitro IC₅₀ values to in vivo doses .

- Organ-on-a-chip systems : Mimic human organ interactions (e.g., liver-kidney co-cultures) to improve translational accuracy .

Basic: What are the best practices for documenting this compound’s physicochemical properties?

Answer:

Follow ICH guidelines:

- Solubility : Use shake-flask method with HPLC quantification; report pH-dependent profiles .

- LogP determination : Employ reverse-phase HPLC or octanol-water partitioning .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via LC-UV/MS .

Advanced: How can interdisciplinary approaches improve this compound’s therapeutic potential?

Answer:

Leverage cross-disciplinary frameworks:

- Phytochemistry-biology integration : Combine metabolomics with transcriptomics to map biosynthesis pathways .

- Material science : Develop nanoformulations (e.g., liposomes) to enhance bioavailability and target specificity .

- Ethnopharmacology : Collaborate with traditional medicine experts to validate historical uses via modern assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。